molecular formula C17H18ClN3O3 B2419672 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 2097931-32-1

2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2419672
CAS RN: 2097931-32-1
M. Wt: 347.8
InChI Key: XVQLKZNWANRQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly known as "Compound A" and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. This compound also acts as an antagonist of the PPARγ receptor, which plays a crucial role in the regulation of inflammation and glucose metabolism.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide has been shown to have various biochemical and physiological effects. This compound exhibits anti-cancer activity by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide in lab experiments is its high potency and selectivity towards its target receptors. This compound also exhibits good solubility in various solvents, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of using 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to evaluate the neuroprotective effects of this compound in animal models of these diseases. Additionally, 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide has been shown to exhibit anti-cancer activity in various cancer cell lines. However, further studies are needed to evaluate the efficacy of this compound in animal models of cancer and to explore its potential use in combination with other anti-cancer drugs. Overall, the research on 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide has significant potential for the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves the reaction of 2-chlorophenol with 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethylamine in the presence of acetic anhydride. This reaction results in the formation of the intermediate product, which is then treated with acetic anhydride and acetic acid to obtain the final product. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide has been extensively studied for its potential application in various fields such as cancer research, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-3-1-2-4-15(13)24-11-16(22)19-9-10-21-17(23)8-7-14(20-21)12-5-6-12/h1-4,7-8,12H,5-6,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQLKZNWANRQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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